Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate
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Overview
Description
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate is an organic compound with a unique structure that includes a dioxocyclohexadiene ring and a sulfanyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate typically involves the reaction of ethyl acetate with a dioxocyclohexadiene derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the sulfanyl group is introduced to the dioxocyclohexadiene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxocyclohexadiene ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the dioxocyclohexadiene ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases involved in cell growth and proliferation, making it a potential anticancer agent . The pathways involved include the inhibition of signaling cascades that regulate cell division and survival.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,6-dioxocyclohexa-1,4-diene-1-sulfonate
- N-(3,6-dioxocyclohexa-1,4-dienyl)-acetamide
- 3,3’-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)diimino]bis(N-benzyl-N,N-diethyl-1-propanaminium)
Uniqueness
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate is unique due to its specific combination of a dioxocyclohexadiene ring and a sulfanyl acetate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
101901-11-5 |
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Molecular Formula |
C10H10O4S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
ethyl 2-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylacetate |
InChI |
InChI=1S/C10H10O4S/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3 |
InChI Key |
YOOURLKQOSBGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CC(=O)C=CC1=O |
Origin of Product |
United States |
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